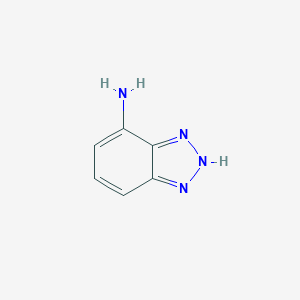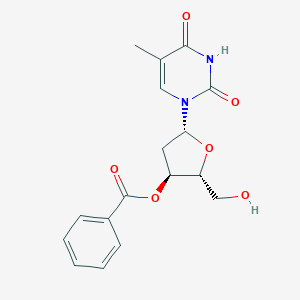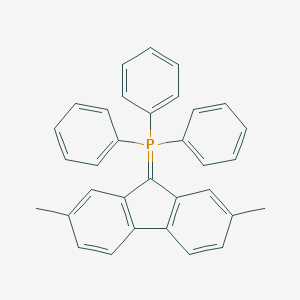![molecular formula C19H13NO B097878 11-methylbenzo[c]acridine-7-carbaldehyde CAS No. 18936-78-2](/img/structure/B97878.png)
11-methylbenzo[c]acridine-7-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benz©acridine-7-carboxaldehyde, 11-methyl- is a chemical compound with the molecular formula C19H13NO and a molecular weight of 271.313 g/mol . It is a derivative of acridine, a nitrogen-containing heterocyclic compound. This compound is known for its unique structure, which includes a benzene ring fused to an acridine moiety with a carboxaldehyde group at the 7th position and a methyl group at the 11th position .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benz©acridine-7-carboxaldehyde, 11-methyl- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of Benz©acridine-7-carboxaldehyde, 11-methyl- may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .
化学反応の分析
Types of Reactions
Benz©acridine-7-carboxaldehyde, 11-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions at different positions on the acridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are employed.
Major Products Formed
Oxidation: Formation of Benz©acridine-7-carboxylic acid, 11-methyl-.
Reduction: Formation of Benz©acridine-7-carbinol, 11-methyl-.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
Benz©acridine-7-carboxaldehyde, 11-methyl- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of Benz©acridine-7-carboxaldehyde, 11-methyl- involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting the normal function of the genetic material. This intercalation can inhibit DNA replication and transcription, leading to cell death. The pathways involved may include the activation of apoptotic signals and inhibition of key enzymes involved in DNA synthesis .
類似化合物との比較
Similar Compounds
Benz©acridine: Lacks the carboxaldehyde and methyl groups.
Benz©acridine-7-carboxaldehyde: Lacks the methyl group at the 11th position.
Benz©acridine-11-methyl-: Lacks the carboxaldehyde group at the 7th position.
Uniqueness
Benz©acridine-7-carboxaldehyde, 11-methyl- is unique due to the presence of both the carboxaldehyde group at the 7th position and the methyl group at the 11th position.
特性
CAS番号 |
18936-78-2 |
|---|---|
分子式 |
C19H13NO |
分子量 |
271.3 g/mol |
IUPAC名 |
11-methylbenzo[c]acridine-7-carbaldehyde |
InChI |
InChI=1S/C19H13NO/c1-12-5-4-8-15-17(11-21)16-10-9-13-6-2-3-7-14(13)19(16)20-18(12)15/h2-11H,1H3 |
InChIキー |
UAFDEKZGXRWCOX-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=CC=C1)C(=C3C=CC4=CC=CC=C4C3=N2)C=O |
正規SMILES |
CC1=C2C(=CC=C1)C(=C3C=CC4=CC=CC=C4C3=N2)C=O |
| 18936-78-2 | |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-Amino-N-[2-(2-chlorophenyl)-2-oxoethyl]benzamide](/img/structure/B97812.png)



![Benzenesulfonic acid, 4-[(2,4-diamino-5-methylphenyl)azo]-](/img/structure/B97821.png)

![2,11,20,29,37,38-Hexaza-39,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19,21(38),22,24,26,28,30(37),31,33,35-nonadecaene;tin(2+)](/img/structure/B97823.png)


